molecular formula C17H12ClFO3 B2510399 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 848868-40-6

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2510399
CAS No.: 848868-40-6
M. Wt: 318.73
InChI Key: XCTKIYBJURZWBZ-SXGWCWSVSA-N
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6-ethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of derivatives with enhanced pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-6-ethoxybenzofuran-3(2H)-one
  • (Z)-2-(2-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one
  • (Z)-2-(2-bromobenzylidene)-6-ethoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is unique due to the presence of both chloro and fluoro substituents on the benzylidene moiety. This dual substitution can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-2-21-10-6-7-11-15(8-10)22-16(17(11)20)9-12-13(18)4-3-5-14(12)19/h3-9H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTKIYBJURZWBZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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